molecular formula C10H14BClO3 B594712 (3-Butoxy-4-chlorophenyl)boronic acid CAS No. 1256346-36-7

(3-Butoxy-4-chlorophenyl)boronic acid

Cat. No.: B594712
CAS No.: 1256346-36-7
M. Wt: 228.479
InChI Key: CCCPSNXXLWLQHQ-UHFFFAOYSA-N
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Description

(3-Butoxy-4-chlorophenyl)boronic acid is an organoboron compound with the molecular formula C10H14BClO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The presence of both butoxy and chloro substituents on the phenyl ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

The primary target of (3-Butoxy-4-chlorophenyl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to serve as a relatively stable, readily prepared, and environmentally benign organoboron reagent .

Pharmacokinetics

It’s worth noting that the compound’s stability and readiness for preparation contribute to its bioavailability in the context of the sm cross-coupling reaction .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound is influenced by the reaction conditions of the SM cross-coupling process . The compound is generally environmentally benign, contributing to the reaction’s mildness and tolerance of various functional groups . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Butoxy-4-chlorophenyl)boronic acid typically involves the reaction of 3-butoxy-4-chlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -78°C to room temperature

    Reagents: Trimethyl borate, hydrochloric acid for hydrolysis

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (3-Butoxy-4-chlorophenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water), temperature (80-100°C)

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Substitution: Nucleophiles such as amines or thiols

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds

    Oxidation: Phenols

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

(3-Butoxy-4-chlorophenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors.

    Medicine: Utilized in the development of pharmaceutical intermediates and potential therapeutic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

  • 4-Chlorophenylboronic acid
  • 3-Chlorophenylboronic acid
  • 4-Butoxyphenylboronic acid

Comparison: (3-Butoxy-4-chlorophenyl)boronic acid is unique due to the presence of both butoxy and chloro substituents, which enhance its reactivity and versatility in organic synthesis. Compared to 4-chlorophenylboronic acid and 3-chlorophenylboronic acid, the butoxy group provides additional steric and electronic effects, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(3-butoxy-4-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO3/c1-2-3-6-15-10-7-8(11(13)14)4-5-9(10)12/h4-5,7,13-14H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCPSNXXLWLQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681672
Record name (3-Butoxy-4-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-36-7
Record name Boronic acid, B-(3-butoxy-4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Butoxy-4-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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